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Compound of Interest

Compound Name:
(3,5-Dimethylphenyl)

(phenyl)methanone

Cat. No.: B125861 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available characterization data for the chemical

compound with CAS number 13319-70-5, identified as (3,5-Dimethylphenyl)
(phenyl)methanone. Due to limited publicly available data for this specific molecule, this guide

also includes comprehensive characterization data for structurally related piperidine-containing

compounds that may be of interest to researchers in drug development and medicinal

chemistry.

Section 1: (3,5-Dimethylphenyl)(phenyl)methanone
(CAS: 13319-70-5)
(3,5-Dimethylphenyl)(phenyl)methanone is a chemical intermediate.[1] Available data for this

compound is summarized below.

Physicochemical Properties
Property Value Source

CAS Number 13319-70-5 [1]

Linear Formula C₁₅H₁₄O [1]

Molecular Weight 210.28 g/mol [2]
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Note: Purity of 98% (HPLC) has been reported by a commercial supplier.[2]

Synthetic Utility
(3,5-Dimethylphenyl)(phenyl)methanone can be used as a precursor in the synthesis of 1-

benzyl-3,5-dimethylbenzene.

Section 2: Characterization of Structurally Related
Piperidine Compounds
The following sections detail the characterization of piperidine-containing structures that are

relevant in the context of drug development.

1-(2-Phenylethyl)piperidine and its Derivatives
1-(2-Phenylethyl)piperidine and its analogs are common scaffolds in medicinal chemistry,

notably as key intermediates in the synthesis of fentanyl and related analgesics.[3][4]

The following table summarizes key characterization data for 1-(2-phenylethyl)piperidine and a

representative derivative, N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.

Property 1-(2-Phenylethyl)piperidine
N-Phenyl-1-(2-
phenylethyl)piperidin-4-
amine

CAS Number 332-14-9 21409-26-7

Molecular Formula C₁₃H₁₉N C₁₉H₂₄N₂

Molecular Weight 189.30 g/mol 280.4 g/mol

IUPAC Name 1-(2-phenylethyl)piperidine
N-phenyl-1-(2-

phenylethyl)piperidin-4-amine

Mass Spectrometry (m/z)
Top Peak: 98, 2nd Highest:

99[5]

Top Peak: 146, 2nd Highest:

189[6]

General Procedure for the Synthesis of 1-(2-Phenethyl)-4-piperidone:
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A common precursor for many 1-(2-phenylethyl)piperidine derivatives is 1-(2-phenethyl)-4-

piperidone. An improved one-pot synthesis involves the reaction of phenethylamine with methyl

acrylate, followed by Dieckmann cyclization.[3]

Michael Addition: Phenethylamine is reacted with two equivalents of methyl acrylate to yield

N,N-bis(β-methoxycarbonylethyl)phenylethylamine.[4]

Dieckmann Cyclization: The resulting diester undergoes intramolecular cyclization in the

presence of a base (e.g., sodium methoxide or sodium t-butoxide) in a suitable solvent like

xylene.[3][4]

Hydrolysis and Decarboxylation: The resulting β-keto ester is hydrolyzed and

decarboxylated, typically with an acid workup, to afford 1-(2-phenethyl)-4-piperidone.[3]

Reductive Amination for N-Arylation:

N-phenyl-1-(2-phenylethyl)piperidin-4-amine can be synthesized via reductive amination of 1-

(2-phenethyl)-4-piperidone with aniline.[4]

Imine Formation: 1-(2-phenethyl)-4-piperidone is reacted with aniline in a suitable solvent

(e.g., ethanol) to form the corresponding imine.

Reduction: The imine is then reduced to the secondary amine using a reducing agent such

as sodium borohydride or through catalytic hydrogenation. A one-pot procedure under the

action of a catalyst in an autoclave has been described.[4]
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Synthesis of N-Phenyl-1-(2-phenylethyl)piperidin-4-amine

Step 1: Synthesis of 1-(2-Phenethyl)-4-piperidone

Step 2: Reductive Amination

Phenethylamine + Methyl Acrylate

Michael Addition

N,N-bis(β-methoxycarbonylethyl)phenylethylamine

Dieckmann Cyclization

Hydrolysis & Decarboxylation

1-(2-Phenethyl)-4-piperidone

1-(2-Phenethyl)-4-piperidone + Aniline

Reductive Amination

N-Phenyl-1-(2-phenylethyl)piperidin-4-amine

Click to download full resolution via product page

Caption: Synthetic workflow for N-Phenyl-1-(2-phenylethyl)piperidin-4-amine.
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Spectroscopic Characterization of Piperidine Ring
The piperidine ring exhibits characteristic signals in various spectroscopic analyses.

In the ¹H NMR spectrum of piperidine, the protons on the carbons adjacent to the nitrogen (α-

protons) typically appear as a multiplet around 2.79 ppm. The protons on the β and γ carbons

are observed further upfield, around 1.58-1.46 ppm.[7]

The IR spectrum of piperidine shows characteristic N-H stretching vibrations.

The mass spectrum of 1-(2-phenylethyl)piperidine is characterized by a base peak at m/z 98,

corresponding to the piperidinomethyl fragment.[5] Fentanyl and its analogs, which contain the

1-(2-phenylethyl)piperidine core, often show a characteristic fragment ion at m/z 188 (C₁₃H₁₈N)

and a subsequent fragment at m/z 105 (C₈H₉).[8]

General Analytical Workflow for Piperidine Derivatives

Instrumentation

Sample Preparation
(e.g., extraction, dilution)

Chromatographic Separation
(e.g., UHPLC, GC)

Injection

Mass Spectrometric Detection
(e.g., QTOF-HRMS, GC-MS)

Elution

Data Analysis
(e.g., library matching, fragmentation analysis)

Data Acquisition

Click to download full resolution via product page

Caption: Analytical workflow for piperidine derivative identification.
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Disclaimer
This document is intended for informational purposes for a scientific audience. The synthesis

and handling of the compounds described should only be carried out by qualified professionals

in a laboratory setting with appropriate safety precautions. Some of the compounds mentioned,

such as fentanyl and its analogs, are controlled substances and are subject to strict legal

regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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